molecular formula C13H18ClFN2O2 B3034612 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1958063-16-5

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B3034612
CAS No.: 1958063-16-5
M. Wt: 288.74
InChI Key: VTRGPIFROHKUKF-UHFFFAOYSA-N
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Description

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClFN2O2 and its molecular weight is 288.74. The purity is usually 95%.
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Biological Activity

1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1958063-16-5) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial, antifungal, and possibly neuroprotective properties.

  • Molecular Formula : C₁₃H₁₈ClFN₂O₂
  • Molecular Weight : 288.75 g/mol
  • Purity : 97%
  • Physical Form : White to yellow solid

Antibacterial Activity

Research indicates that pyrrolidine derivatives, including the compound , possess significant antibacterial properties. For instance, studies have demonstrated that certain pyrrolidine derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid HClTBDTBD

Antifungal Activity

In addition to antibacterial effects, this compound has shown potential antifungal activity. Studies have reported that certain pyrrolidine derivatives can inhibit the growth of fungal pathogens with MIC values indicating effectiveness against strains like Candida albicans .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through its interaction with neurotransmitter systems or as an inhibitor of certain enzymes related to neurodegenerative diseases. However, more comprehensive studies are required to elucidate these mechanisms.

Study on Antimicrobial Properties

A significant study involved evaluating various pyrrolidine derivatives for their antimicrobial properties. The findings indicated that modifications on the pyrrolidine ring could enhance antibacterial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

In Vitro Studies

In vitro tests have demonstrated that compounds similar to this compound exhibit cytotoxicity against several human cancer cell lines, indicating potential applications in cancer therapy .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)TBD
CaCo-2 (Colon Cancer)TBD
H9c2 (Heart Myoblast)TBD

Properties

IUPAC Name

1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGPIFROHKUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.